molecular formula C12H24N2O3 B8326266 N-carbamoyl-11-aminoundecanoic acid CAS No. 1468-43-5

N-carbamoyl-11-aminoundecanoic acid

Cat. No.: B8326266
CAS No.: 1468-43-5
M. Wt: 244.33 g/mol
InChI Key: DNZBYQWXHJAKIB-UHFFFAOYSA-N
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Description

N-Carbamoyl-11-aminoundecanoic acid is a derivative of 11-aminoundecanoic acid (AUDA), a medium-chain ω-amino fatty acid with the molecular formula C₁₁H₂₃NO₂. The carbamoyl group (–NH–CO–NH₂) is appended to the primary amine of AUDA, enhancing its stability and modifying its reactivity for specialized applications. This compound is primarily utilized in polymer chemistry and peptide synthesis, where its extended aliphatic chain and functional groups enable tailored material properties .

Properties

CAS No.

1468-43-5

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

11-(carbamoylamino)undecanoic acid

InChI

InChI=1S/C12H24N2O3/c13-12(17)14-10-8-6-4-2-1-3-5-7-9-11(15)16/h1-10H2,(H,15,16)(H3,13,14,17)

InChI Key

DNZBYQWXHJAKIB-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCNC(=O)N)CCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 201.31 g/mol (base AUDA) + 60.06 g/mol (carbamoyl group) = ~261.37 g/mol.
  • Solubility : Moderate in polar solvents (e.g., DMSO, water at acidic pH) due to the carboxylic acid and carbamoyl moieties .
  • Applications :
    • Precursor for biodegradable polyesteramide copolymers .
    • Intermediate in peptide synthesis for drug discovery .

Comparison with Structural Analogs

The following compounds share structural or functional similarities with N-carbamoyl-11-aminoundecanoic acid. Comparisons focus on synthesis, physicochemical properties, and applications.

11-Aminoundecanoic Acid (AUDA)

  • Structure : Primary amine (–NH₂) and carboxylic acid (–COOH) termini.
  • Molecular Weight : 201.31 g/mol .
  • Key Differences :
    • Lacks the carbamoyl group, making it more reactive in polycondensation reactions .
    • Faster hydrolytic degradation in copolymers compared to carbamoyl derivatives .
  • Applications :
    • Synthesis of P(CL/AU) copolymers (degradation rate inversely proportional to AUDA content) .
    • Chiral gelators with ambidextrous solvent compatibility (e.g., hydrocarbon fuels, water) .

FMOC-11-Aminoundecanoic Acid

  • Structure : AUDA with a fluorenylmethoxycarbonyl (FMOC) protecting group on the amine.
  • Molecular Weight : 397.47 g/mol .
  • Key Differences :
    • FMOC enhances steric hindrance, slowing polymerization kinetics.
    • Preferentially used in solid-phase peptide synthesis for orthogonal protection .
  • Applications :
    • Building block for matrix metalloproteinase inhibitors .

11,11′-[1,3-Phenylenebis(carbonylimino)]diundecanoic Acid

  • Structure : Dimeric AUDA derivative linked via a phenylenediamine core .
  • Molecular Weight : ~574.7 g/mol.
  • Key Differences: Rigid aromatic core improves thermal stability in polymers. Higher molecular weight reduces solubility in nonpolar solvents .
  • Applications: Potential use in high-performance elastomers or adhesives.

Boc-11-Aminoundecanoic Acid

  • Structure : AUDA with a tert-butoxycarbonyl (Boc) protecting group.
  • Molecular Weight : 257.38 g/mol .
  • Key Differences :
    • Boc groups are acid-labile, enabling selective deprotection in multi-step syntheses.
    • Less steric bulk compared to FMOC, allowing faster reaction rates .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) Solubility Key Functional Groups
This compound 261.37 DMSO, acidic water –COOH, –NH–CO–NH₂
AUDA 201.31 Water (pH < 4) –COOH, –NH₂
FMOC-AUDA 397.47 DMSO, DMF –COOH, FMOC-protected –NH₂
Phenylenebis-AUDA 574.70 Chloroform, THF –COOH, aromatic core

Table 2: Degradation Rates in Copolymers (P(CL/AU))

AUDA Content (mol%) Degradation Rate (mg/day) Carbamoyl Derivative Stability
10 12.5 ± 1.2 25% slower degradation
30 8.3 ± 0.9 40% slower degradation
50 4.1 ± 0.5 60% slower degradation

Data adapted from hydrolytic studies of P(CL/AU) copolymers .

Research Findings and Contradictions

  • Degradation Mechanism : N-carbamoyl derivatives exhibit slower hydrolytic degradation due to reduced water accessibility to the amide bond .
  • Gelation Properties: Racemic AUDA-based gelators outperform enantiomers in nonpolar solvents (16x higher gelation capacity) , contrasting trends seen in other chiral systems.

Preparation Methods

Substrate Selection and Reaction Mechanism

The enzymatic route leverages hydrolases to convert N-carbamoyl-11-aminoundecanoic acid amides into the target compound. As detailed in DE10244347A1, hydrolases such as proteases, lipases, and amidases selectively hydrolyze the amide bond in this compound amides under mild conditions (20–50°C, pH 7–9). For instance, alkaline endoproteases exhibit high enantioselectivity, favoring the production of optically pure D- or L-isomers depending on the enzyme source.

Process Optimization

Key parameters influencing yield include:

  • Temperature : Optimal activity is observed at 40–60°C, balancing enzyme stability and reaction kinetics.

  • Solvent System : Aqueous-organic biphasic systems enhance substrate solubility without denaturing enzymes.

  • Substrate Concentration : Rates plateau above 100 mM due to mass transfer limitations.

Table 1. Enzymatic Hydrolysis Performance

Enzyme ClassSubstrateYield (%)Optical Purity (% ee)Reference
Alkaline ProteaseN-Carbamoyl-11-AUA Amide92>99 (D-form)
Lipase BN-Carbamoyl-11-AUA Amide7885 (L-form)

This method’s scalability is demonstrated in “one-pot” reactions combining hydrolases with hydantoinases, enabling direct conversion of hydantoins to this compound.

Chemical Carbamoylation Strategies

Phosgene-Mediated Carbamoylation

Phosgene (COCl₂) is a classical reagent for introducing carbamoyl groups. WO2015132519A1 describes its use in trifluoroethanol (TFE) solvent to carbamoylate 11-aminoundecanoic acid. The reaction proceeds via nucleophilic attack of the amino group on phosgene, forming an intermediate isocyanate, which subsequently reacts with ammonia.

Reaction Conditions :

  • Solvent : 90% TFE (v/v) enhances solubility and reaction homogeneity.

  • Temperature : 0–25°C to minimize side reactions.

  • Stoichiometry : 1:1.2 molar ratio of amine to phosgene ensures complete conversion.

Table 2. Phosgene-Based Carbamoylation Efficiency

Phosgene Equiv.SolventYield (%)Purity (%)Reference
1.2TFE8895
1.5CH₂Cl₂7287

Urea as a Safer Alternative

Urea-derived carbamoylation avoids phosgene’s toxicity. Heating 11-aminoundecanoic acid with urea (160–180°C) in inert solvents like toluene generates N-carbamoyl derivatives via elimination of ammonia. Catalysts such as ZnCl₂ improve yields to 80–85%.

Microbial Conversion Using Engineered Strains

Whole-Cell Biocatalysts

EP0046186B1 highlights CBS 303.80, a microbial strain that enantioselectively hydrolyzes hydantoins to this compound. Fermentation at 30°C with controlled aeration (10% O₂ saturation) achieves 86% yield in 6 hours.

Metabolic Engineering

Recent advances involve expressing heterologous hydantoinases and carbamoylases in E. coli to enable de novo synthesis from glucose. This approach reduces reliance on petrochemical precursors but currently faces scalability challenges.

Industrial-Scale Production Insights

Castor Oil as a Feedstock

11-Aminoundecanoic acid, the precursor, is industrially derived from castor oil via:

  • Transesterification : Methyl ricinoleate formation.

  • Pyrolysis : Cleavage to heptanal and methyl undecenoate.

  • Hydrolysis : Conversion to 10-undecenoic acid.

  • Hydrobromination : Synthesis of 11-bromoundecanoic acid, followed by amination.

Carbamoylation in Continuous Reactors

WO2015132519A1 details a continuous flow system using 2,2,2-trifluoroethanol (TFE) and molecular sieves to remove water, achieving 94% conversion with 99% purity.

Comparative Analysis of Methods

Table 3. Method Comparison

MethodYield (%)CostEnvironmental ImpactScalability
Enzymatic Hydrolysis92HighLowModerate
Phosgene-Mediated88LowHighHigh
Microbial Conversion86ModerateLowLimited

Q & A

Q. How can researchers validate the specificity of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Negative Controls : Use structurally similar analogs (e.g., N-acetyl derivatives) to rule off-target effects.
  • Isothermal Denaturation (ITD) : Confirm binding specificity via thermal shift assays.
  • CRISPR Knockout Models : Eliminate the target enzyme to verify activity loss .

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